

In-depth Technical Guide: 6-Fluoroquinoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Fluoroquinoline-2-carboxylic acid

Cat. No.: B1289164

[Get Quote](#)

CAS Number: 86324-51-8

This technical guide provides a comprehensive overview of **6-fluoroquinoline-2-carboxylic acid**, a pivotal heterocyclic building block in medicinal chemistry and drug development. The document details its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a precursor to fluoroquinolone antibiotics. The information is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Core Compound Identification and Physicochemical Properties

6-Fluoroquinoline-2-carboxylic acid is a fluorinated derivative of the quinoline carboxylic acid scaffold. The presence of a fluorine atom at the C-6 position is a key feature that significantly influences the biological activity of its derivatives, most notably in the class of fluoroquinolone antibiotics.^[1]

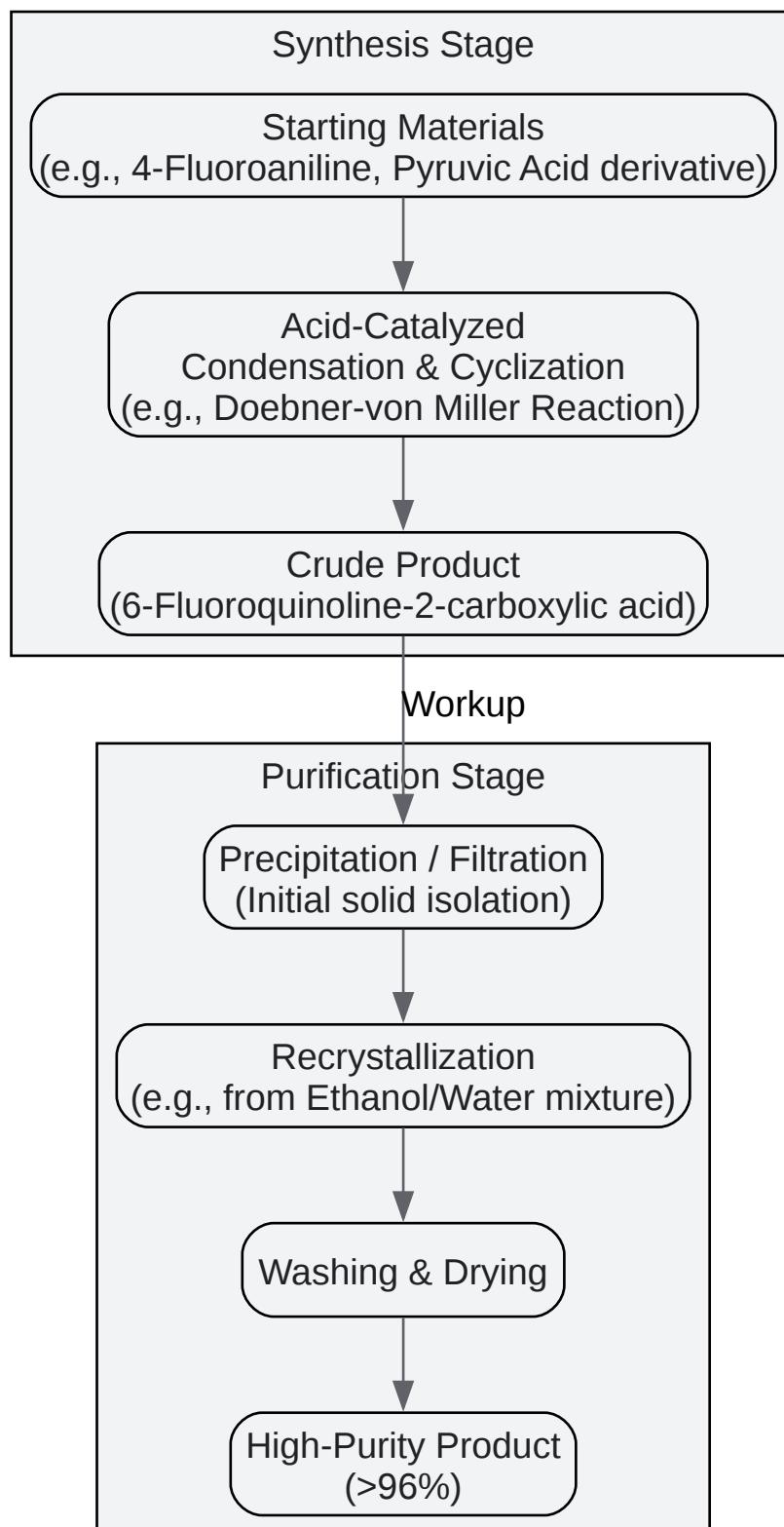
Table 1: Chemical Identifiers

Identifier	Value
CAS Number	86324-51-8 [1]
IUPAC Name	6-fluoroquinoline-2-carboxylic acid [2] [3]
Molecular Formula	C ₁₀ H ₆ FNO ₂ [3] [4]
InChI Key	LNRMNYOWYGXFBK-UHFFFAOYSA-N [1] [2]
SMILES	C1=CC2=C(C=C(C=C2)F)N=C(C=C1)C(=O)O [3] [4]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	191.16 g/mol [1] [3]
Physical Form	Solid [2]
Purity	≥96% (typical commercial grade) [2]
Storage Conditions	Sealed in dry, 2-8°C [2] [4]

Synthesis and Purification


The synthesis of the quinoline ring is a foundational process in organic chemistry with several established named reactions.[\[1\]](#) Contemporary methods often focus on improving efficiency and reducing waste through one-pot procedures and the use of catalysis.[\[1\]](#)

Classical methods for constructing the quinoline core, which can be adapted for **6-fluoroquinoline-2-carboxylic acid**, include:

- Combes Synthesis: The acid-catalyzed cyclization of an aniline (e.g., 4-fluoroaniline) with a β -diketone.[\[1\]](#)
- Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β -unsaturated aldehydes or ketones with an aromatic amine in the presence of a strong acid.[\[1\]](#)

- Skraup Synthesis: Involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[\[1\]](#)

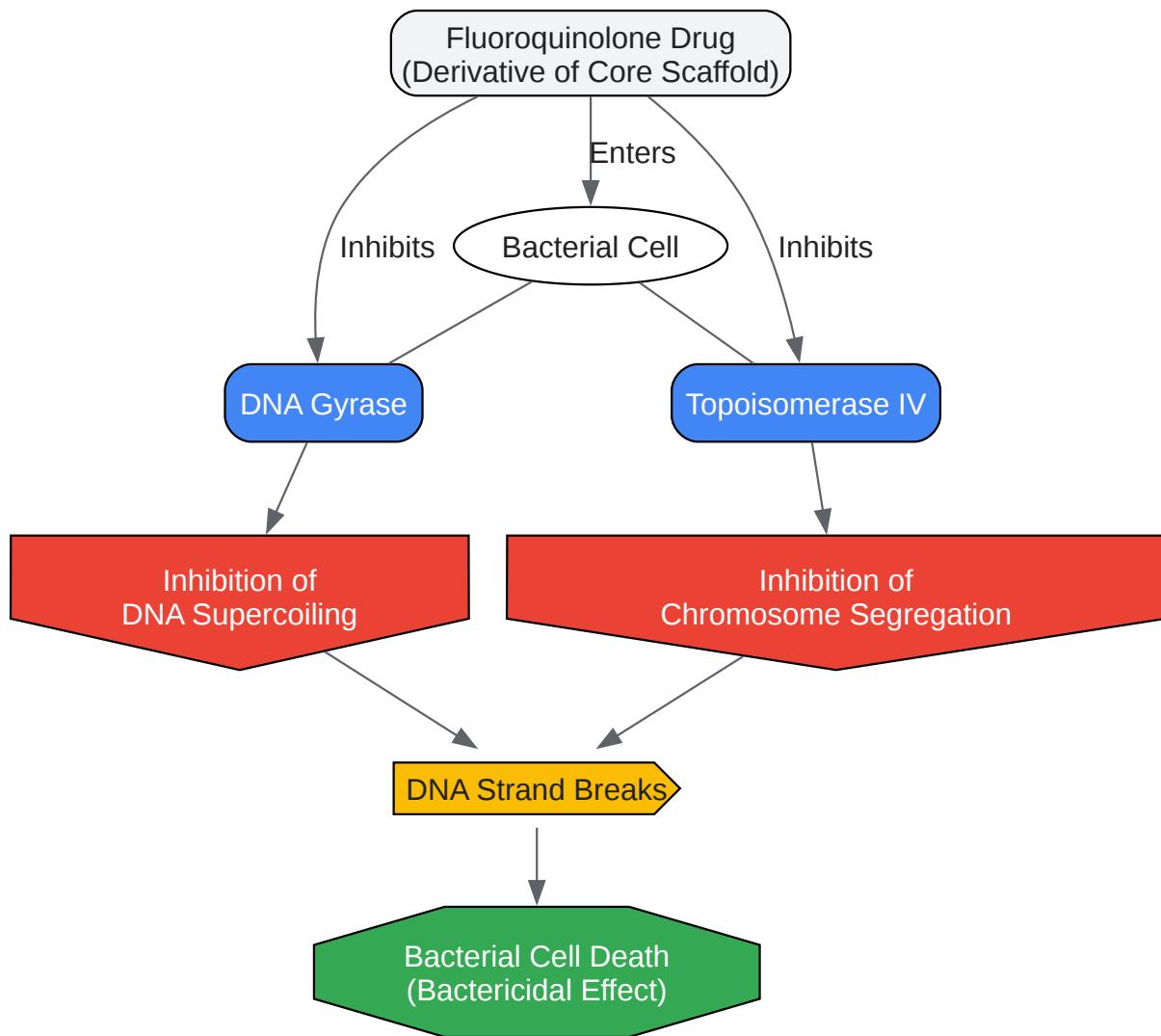
The logical flow from starting materials to a purified final product is critical for achieving high-purity material suitable for research and development.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification of **6-fluoroquinoline-2-carboxylic acid**.

The following is a representative protocol based on the Doebner-von Miller reaction, a common method for quinoline synthesis.

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-fluoroaniline and a suitable solvent like ethanol.
- Reagent Addition: Slowly add a mixture of pyruvic acid and an aldehyde (e.g., formaldehyde) to the flask while stirring. An acid catalyst, such as hydrochloric acid or sulfuric acid, is then added dropwise.
- Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture onto crushed ice to precipitate the crude product.[\[5\]](#)
- Primary Purification: Filter the resulting solid and wash it with cold water to remove residual acid and other water-soluble impurities.
- Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[\[1\]](#) This process involves dissolving the compound in the hot solvent and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.[\[1\]](#)
- Final Drying: Collect the purified crystals by filtration and dry them under a vacuum to yield the final, high-purity **6-fluoroquinoline-2-carboxylic acid**.


Applications in Drug Development

6-Fluoroquinoline-2-carboxylic acid is a crucial intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics.[\[1\]](#)

The introduction of a fluorine atom at the C-6 position of the quinoline ring was a major advancement in the development of quinolone antibiotics.[\[1\]](#) This modification, seen in drugs

like Norfloxacin and Ciprofloxacin, dramatically enhanced antibacterial potency and broadened the spectrum of activity compared to the first-generation, non-fluorinated quinolones like nalidixic acid.^{[1][6]} The carboxylic acid group at the 2-position is a key handle for chemical modification, allowing for the creation of diverse derivatives through esterification or amidation to explore structure-activity relationships.^[1]

Fluoroquinolones derived from this core structure function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair.^[1] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for fluoroquinolone antibiotics derived from the 6-fluoroquinoline scaffold.

The **6-fluoroquinoline-2-carboxylic acid** scaffold serves as a starting point for developing new therapeutic agents. The carboxylic acid functionality is particularly important for creating libraries of compounds for screening.

[Click to download full resolution via product page](#)

Caption: Logical workflow for drug discovery using **6-fluoroquinoline-2-carboxylic acid** as a starting scaffold.

Spectroscopic and Analytical Data

Spectroscopic techniques are essential for confirming the structure and purity of **6-fluoroquinoline-2-carboxylic acid**.

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum of this compound shows characteristic absorption bands confirming its structure. A very prominent feature is the broad O-H stretching vibration of the carboxylic acid group, typically observed between 2500 and 3300 cm^{-1} , which is broadened due to intermolecular hydrogen bonding.[1]
- UV-Visible Spectroscopy: The conjugated aromatic system of the quinoline ring results in characteristic absorption bands in the UV-visible range. The position and intensity of these bands are sensitive to the molecule's electronic structure, including the fluorine and carboxylic acid substituents.[1]

Table 3: Key Spectroscopic Data

Technique	Feature	Typical Wavenumber / Region
FTIR	O-H Stretch (Carboxylic Acid)	2500 - 3300 cm^{-1} (broad)[1]
FTIR	C=O Stretch (Carboxylic Acid)	$\sim 1700 \text{ cm}^{-1}$
FTIR	C=C / C=N Stretches (Aromatic)	1500 - 1600 cm^{-1}
UV-Vis	$\pi \rightarrow \pi^*$ Transitions	UV region

Safety and Handling

Proper handling of **6-fluoroquinoline-2-carboxylic acid** is essential in a laboratory setting. The compound is classified with several hazard statements according to the Globally Harmonized System (GHS).

Table 4: GHS Hazard Information

Hazard Code	Description
H302	Harmful if swallowed[4]
H315	Causes skin irritation[3][4]
H319	Causes serious eye irritation[3][4]
H335	May cause respiratory irritation[2][3]

Precautionary Statements: Researchers should adhere to standard safety protocols, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[2][3] Avoid inhalation of dust and direct contact with skin and eyes.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8 | Benchchem [benchchem.com]
- 2. 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8 [sigmaaldrich.com]
- 3. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 6-Fluoroquinoline-2-Carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289164#6-fluoroquinoline-2-carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com